

# (Perfluoro-N-hexyl)ethane molecular formula

## C<sub>8</sub>H<sub>5</sub>F<sub>13</sub>

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### Compound of Interest

Compound Name: (Perfluoro-N-hexyl)ethane

Cat. No.: B1221996

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An In-depth Technical Guide to **(Perfluoro-n-hexyl)ethane** (C<sub>8</sub>H<sub>5</sub>F<sub>13</sub>) for Advanced Research and Development

## Authored by a Senior Application Scientist

### Foreword: Beyond the Fluorine Frontier

In the landscape of modern chemistry and drug development, the strategic incorporation of fluorine atoms into molecular architecture is a cornerstone of innovation. Per- and polyfluorinated alkyl substances (PFAS) represent a class of compounds with unparalleled properties, including exceptional thermal stability, chemical inertness, and unique lipophilicity. Among these, **(Perfluoro-n-hexyl)ethane** (C<sub>8</sub>H<sub>5</sub>F<sub>13</sub>) emerges as a molecule of significant interest. Its structure, a six-carbon perfluorinated chain attached to an ethyl group, provides a fascinating balance of hydrophobic and oleophobic (lipophobic) character.

This guide moves beyond a simple recitation of data. It is designed for the practicing researcher, scientist, and drug development professional. We will dissect the core characteristics of **(Perfluoro-n-hexyl)ethane**, not just as a list of properties, but as a set of tools to be leveraged in experimental design. We will explore the causality behind its applications, from enhancing magnetic resonance signals to serving as a building block in advanced materials. The protocols described herein are presented not as rigid recipes, but as self-validating systems, grounded in established chemical principles. Every claim is supported by authoritative sources to ensure the highest degree of scientific integrity.

# Molecular Identity and Physicochemical Landscape

**(Perfluoro-n-hexyl)ethane**, systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, is a partially fluorinated alkane. The dense sheath of fluorine atoms around the hexyl chain dramatically influences the molecule's electronic and physical behavior, while the terminal ethyl group provides a reactive or interactive hydrocarbon anchor.

## Core Properties

A foundational understanding of the physicochemical properties of **(Perfluoro-n-hexyl)ethane** is critical for predicting its behavior in various experimental settings.

Property	Value	Source
CAS Number	80793-17-5	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>13</sub>	[1][2]
Molecular Weight	348.1 g/mol	[1][2]
IUPAC Name	1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane	[1][3]
Density	1.502 g/cm <sup>3</sup>	[4]
Boiling Point	121.2°C at 760 mmHg	[4]
Flash Point	34.4°C	[4]
Purity (Typical)	≥97%	[2]
Canonical SMILES	CCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F	[1][4]
InChI Key	SKRWRXWNQFQGRU-UHFFFAOYSA-N	[1][3]

## The Causality of Fluorination: Why These Properties Matter

The high electronegativity of the thirteen fluorine atoms creates a strong inductive effect, pulling electron density away from the carbon backbone. This results in:

- **High Thermal and Chemical Stability:** The C-F bond is one of the strongest single bonds in organic chemistry, rendering the perfluorinated portion of the molecule highly resistant to chemical attack and thermal degradation.<sup>[1]</sup>
- **Low Surface Tension:** The non-polar nature and low polarizability of the fluorinated chain lead to weak intermolecular forces, a property leveraged in its use as a surfactant.<sup>[1]</sup>
- **Unique Solubility Profile:** The molecule exhibits a distinct "fluorous" character. It is generally immiscible with both aqueous and common organic solvents, a property that can be exploited in specialized biphasic catalysis or purification techniques.
- **Enhanced Lipophilicity:** Paradoxically, while oleophobic, fluorination can increase a molecule's partitioning into lipid environments. In drug development, this can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing membrane permeability.<sup>[5]</sup>

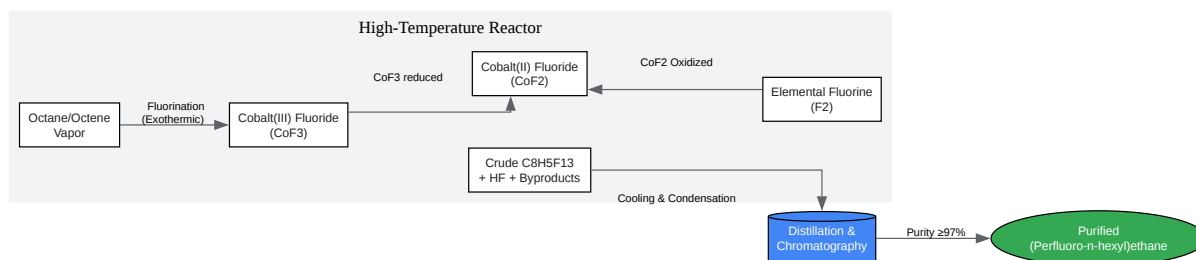
## Synthesis and Purification Strategies

The synthesis of **(Perfluoro-n-hexyl)ethane** requires specialized methods to handle the high reactivity of fluorinating agents. The primary industrial and laboratory approach is a variation of the Fowler process, which was originally developed for the Manhattan Project.<sup>[1]</sup>

### Foundational Synthesis: The Fowler Process

The Fowler process utilizes high-valency metal fluorides, such as cobalt trifluoride (CoF<sub>3</sub>), to moderate the extreme reactivity of elemental fluorine.<sup>[1]</sup> The process allows for controlled, vapor-phase fluorination of a hydrocarbon precursor.

Workflow of the Fowler Process:



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Caption: Fowler Process for Perfluoroalkane Synthesis.

#### Experimental Considerations:

- **Precursor Volatility:** The hydrocarbon precursor (e.g., octane) must be volatile enough to be introduced into the reactor in the gas phase.
- **Thermal Management:** The fluorination reaction is highly exothermic. Sophisticated thermal management systems are crucial to prevent runaway reactions and the formation of unwanted byproducts.<sup>[1]</sup>
- **Material Compatibility:** The reactor and downstream equipment must be constructed from materials resistant to both elemental fluorine and hydrogen fluoride (HF), a major byproduct.

## Purification Protocol: A Self-Validating System

Achieving high purity (e.g., >97% for research applications) is critical and often more challenging than the initial synthesis. Partially fluorinated byproducts must be removed.

#### Step-by-Step Purification Workflow:

- **Neutralization:** The crude product stream is first washed with a dilute base (e.g., sodium carbonate solution) or passed through a column of solid adsorbent (e.g., alumina) to remove acidic byproducts like HF.
- **Fractional Distillation:** The neutralized product is subjected to fractional distillation. The significant difference in boiling points between **(Perfluoro-n-hexyl)ethane** (121.2°C) and potential hydrocarbon precursors or shorter-chain byproducts allows for effective separation.
- **Quality Control (Self-Validation):**
  - **Gas Chromatography (GC):** Aliquots from different fractions are analyzed by GC. The primary validation is a single, sharp peak corresponding to the desired product's retention time. The purity is calculated from the peak area percentage.
  - **$^1\text{H}$  and  $^{19}\text{F}$  NMR Spectroscopy:** The purified fractions are analyzed by NMR. The  $^1\text{H}$  NMR should show clean signals corresponding to the ethyl group, while the  $^{19}\text{F}$  NMR confirms the tridecafluorohexyl structure. The absence of extraneous peaks validates the purity.

## Core Applications and Methodologies

The unique properties of **(Perfluoro-n-hexyl)ethane** make it a valuable tool in diverse scientific fields.

### Application in $^{19}\text{F}$ NMR and Magnetic Resonance Imaging (MRI)

**Causality:** The 13 fluorine atoms provide a strong  $^{19}\text{F}$  NMR signal. As  $^{19}\text{F}$  is not naturally abundant in biological systems, this compound can be used as a highly sensitive and specific tracer or contrast agent with virtually no background noise.<sup>[1][5]</sup>

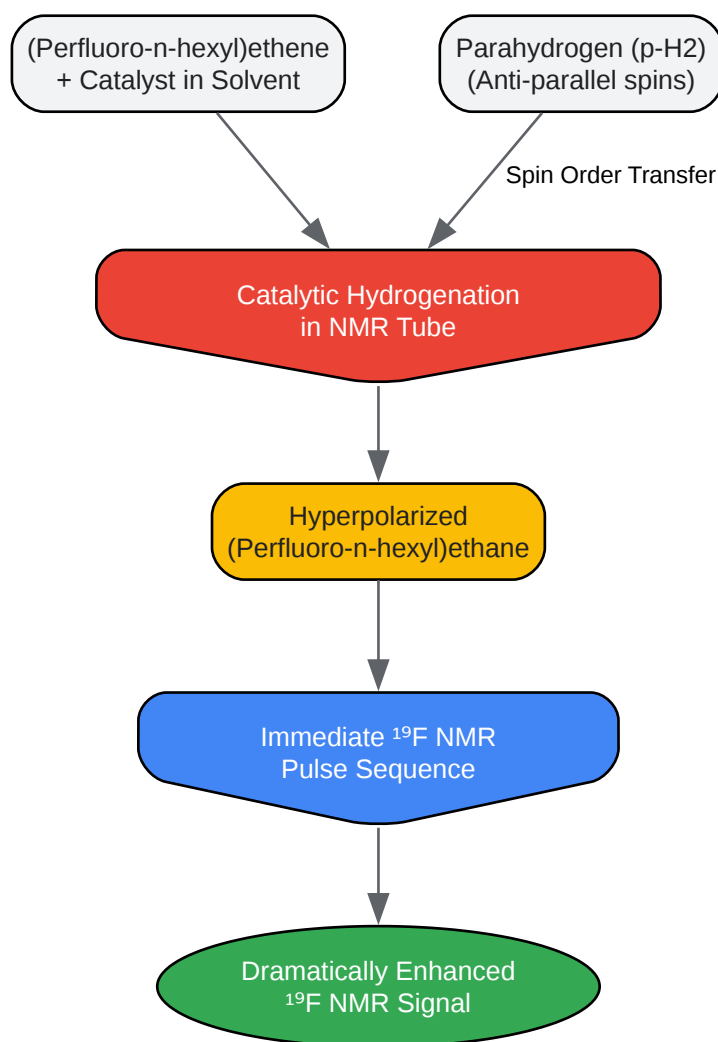
**Experimental Protocol:** Parahydrogen-Induced Polarization (PHIP)

PHIP is an advanced technique used to dramatically enhance NMR signals. **(Perfluoro-n-hexyl)ethane** can be used in conjunction with its unsaturated precursor, (Perfluoro-n-hexyl)ethene, to achieve this enhancement.<sup>[1]</sup>

- **Precursor Synthesis:** Synthesize or procure (Perfluoro-n-hexyl)ethene ( $\text{C}_8\text{H}_3\text{F}_{13}$ ).

- **Hydrogenation with Parahydrogen:** In an NMR tube, dissolve the (Perfluoro-n-hexyl)ethene and a suitable hydrogenation catalyst (e.g., Wilkinson's catalyst) in an appropriate deuterated solvent.
- **Parahydrogen Introduction:** Bubble parahydrogen gas through the solution. Parahydrogen is H<sub>2</sub> in which the two nuclear spins are anti-parallel, a non-equilibrium state.
- **Signal Enhancement:** The hydrogenation reaction transfers the spin order from the parahydrogen to the newly formed **(Perfluoro-n-hexyl)ethane**. This results in a massive, non-equilibrium polarization of the fluorine nuclei attached to the carbons where hydrogenation occurred.
- **<sup>19</sup>F NMR Acquisition:** Immediately acquire the <sup>19</sup>F NMR spectrum. The resulting signals for the fluorine atoms near the former double bond will be enhanced by several orders of magnitude.

Logical Workflow for PHIP-Enhanced <sup>19</sup>F NMR:



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Caption: PHIP Workflow for NMR Signal Enhancement.

## Advanced Materials: Monomer for Proton Exchange Membranes (PEMs)

Causality: The high chemical and thermal stability of the perfluorinated backbone is essential for the harsh oxidative and acidic environment within a fuel cell. **(Perfluoro-n-hexyl)ethane** can be functionalized to create monomers for polymerization into PEMs.[1]

Experimental Protocol: Synthesis of a Sulfonated Monomer (Conceptual)

This protocol outlines a conceptual pathway for converting **(Perfluoro-n-hexyl)ethane** into a polymerizable monomer for PEM applications.

- **Terminal Functionalization:** The ethyl group of **(Perfluoro-n-hexyl)ethane** is the reactive handle. A key step is to introduce a functional group suitable for polymerization, such as a vinyl group, often through a multi-step synthesis starting with halogenation of the ethyl group.
- **Introduction of Acidic Group:** To enable proton transport, a strongly acidic group (e.g., sulfonic acid) must be incorporated. This is typically achieved by reacting a functionalized intermediate with a sulfonating agent. The goal is to create a molecule like C<sub>6</sub>F<sub>13</sub>-CH<sub>2</sub>-CH<sub>2</sub>-O-Ar-SO<sub>3</sub>H, where Ar is an aromatic spacer.
- **Polymerization:** The resulting monomer, which now contains the stable perfluorinated tail, a flexible linker, and the acidic head group, is polymerized using standard techniques (e.g., radical polymerization) to form the PEM material.
- **Membrane Casting & Validation:** The polymer is dissolved in a suitable solvent and cast into a thin membrane. Validation involves measuring proton conductivity, mechanical strength, and stability under simulated fuel cell conditions.

## Role as a Pharmaceutical Intermediate

**Causality:** Incorporating a perfluoroalkyl segment like the one in **(Perfluoro-n-hexyl)ethane** can significantly alter a drug candidate's ADME profile.<sup>[1][5]</sup> It can increase metabolic stability by blocking sites susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes) and modify lipophilicity to improve membrane transport or target binding.<sup>[5]</sup>

**Application in Drug Design (Hypothetical Scenario):**

- **Objective:** Increase the metabolic stability of a lead compound that suffers from rapid oxidation at an alkyl chain.
- **Strategy:** Synthetically replace the vulnerable alkyl chain with a (Perfluoro-n-hexyl)ethyl moiety.
- **Synthesis:** The **(Perfluoro-n-hexyl)ethane** molecule itself is less likely to be directly incorporated. Instead, a synthetic precursor like 1-iodo-(perfluoro-n-hexyl)ethane would be



used to attach the C<sub>6</sub>F<sub>13</sub>CH<sub>2</sub>CH<sub>2</sub>- group to the core scaffold of the drug molecule via nucleophilic substitution or cross-coupling reactions.

- Validation: The new fluorinated analog is subjected to in vitro metabolic assays (e.g., incubation with liver microsomes). A longer half-life compared to the non-fluorinated parent compound validates the success of the strategy.

## Safety, Handling, and Toxicology

While specific toxicological data for **(Perfluoro-n-hexyl)ethane** is scarce, the broader class of perfluorinated compounds warrants a cautious approach due to their environmental persistence.<sup>[1][6]</sup>

### 4.1. Laboratory Handling and PPE

- Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.<sup>[7][8]</sup>
- Personal Protective Equipment (PPE):
  - Wear tight-sealing safety goggles and a face shield.<sup>[9]</sup>
  - Use chemically resistant gloves (consult glove manufacturer's data for suitability).
  - Wear a lab coat to prevent skin contact.<sup>[7]</sup>
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and alkali metals.<sup>[7]</sup>

### 4.2. Toxicological Profile and Environmental Considerations

- Acute Toxicity: Based on data for related compounds, acute toxicity is generally considered to be low via oral, dermal, and inhalation routes.<sup>[10]</sup> However, this should not lead to complacency.
- Persistence: The primary concern with many PFAS compounds is their extreme persistence in the environment. The strength of the C-F bond makes them resistant to degradation.<sup>[6]</sup>

This can lead to bioaccumulation and long-term, irreversible exposure for wildlife and humans.[6][11]

- Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[9]

## Future Research and Unanswered Questions

The full potential of **(Perfluoro-n-hexyl)ethane** is yet to be unlocked. Key areas for future investigation include:

- Mechanism of Action: There is a significant gap in the understanding of its specific interactions at a molecular level in biological systems.[1] Studies on its effects on cell membranes, protein binding, and signaling pathways are needed.[1]
- Biodegradation: Developing pathways for the environmentally benign degradation of this and related compounds is a critical challenge for the entire field of fluorine chemistry.
- Advanced Drug Delivery: Can its unique properties be leveraged to create novel drug delivery systems, such as fluorous emulsions or carriers for targeted therapy?

This guide provides a robust framework for understanding and utilizing **(Perfluoro-n-hexyl)ethane**. By appreciating the fundamental causality behind its properties and applying rigorous, self-validating experimental designs, researchers can confidently explore its potential to solve pressing challenges in science and medicine.

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